(s)-1-Phenylethanesulfonic acid
Description
Significance of Chirality in Modern Organic Synthesis and Chemical Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications. ontosight.aidas-wissen.destudysmarter.co.uk The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit remarkably different behaviors in the presence of other chiral molecules, such as the biological receptors in the human body. nih.gov This distinction is of paramount importance in the pharmaceutical industry, where it is estimated that approximately half of all drugs are chiral compounds. ontosight.ai The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, underscored the critical need to produce single-enantiomer drugs. numberanalytics.com Consequently, the development of methods for asymmetric synthesis, which selectively produces a single enantiomer, has become a central focus of modern organic chemistry. numberanalytics.comresearchgate.net
Overview of (S)-1-Phenylethanesulfonic Acid as a Chiral Auxiliary and Reagent
This compound stands out as a versatile chiral building block in the chemist's toolkit. It primarily functions as a chiral auxiliary and a chiral resolving agent. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org this compound, with its stereodefined center and its sulfonic acid group, can be used to form diastereomeric salts with racemic mixtures of basic compounds. libretexts.orglibretexts.org
As a chiral resolving agent, this compound is employed to separate racemic mixtures. wikipedia.org By reacting a racemic mixture of a base with the enantiomerically pure this compound, a pair of diastereomeric salts is formed. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. csbsju.edu Once separated, the individual enantiomers of the base can be recovered by removing the resolving agent. wikipedia.org
Historical Development and Evolution of Chiral Phenylethanesulfonic Acid Applications
The use of chiral sulfonic acids, like the well-known camphorsulfonic acid, for the resolution of racemic mixtures via diastereomeric salt formation has a long history. nih.gov The development and application of synthetic chiral sulfonic acids such as this compound represent a significant advancement in this field. The enantioselective synthesis of this compound with high enantiomeric purity was a notable achievement, paving the way for its broader use. nih.gov Over time, the applications of chiral sulfonic acids have expanded beyond simple resolution to include their use as chiral Brønsted acid catalysts. nih.govalfachemic.com These strong, chiral acids can catalyze a variety of organic reactions in an enantioselective manner, opening up new avenues for the efficient synthesis of complex chiral molecules. alfachemic.com
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-phenylethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMBBYARPOGBA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86963-38-4 | |
| Record name | 86963-38-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
Molecular Structure and Stereochemistry
This compound is an organic compound featuring a phenyl group and a sulfonic acid group attached to an ethane (B1197151) backbone. The "S" designation in its name refers to the specific three-dimensional arrangement (stereochemistry) of the groups around the chiral carbon atom. This specific configuration is crucial for its function in inducing chirality in other molecules.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 86963-38-4 |
| Molecular Formula | C8H10O3S |
| Molecular Weight | 186.23 g/mol chemicalbook.com |
Physical Properties
The physical properties of this compound, such as its melting point and solubility, are important for its handling, purification, and application in reactions.
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | Data not readily available in searched sources |
| Boiling Point | Data not readily available in searched sources |
| Solubility | The sulfonic acid group is strongly water-soluble. alfachemic.com |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of this compound. While specific spectra for this compound were not found in the search results, general characteristics of related sulfonic acids can be inferred. For instance, the 1H NMR spectrum would show signals corresponding to the aromatic protons of the phenyl group and the protons of the ethyl chain. The 13C NMR would similarly display distinct peaks for the different carbon atoms in the molecule. IR spectroscopy would reveal characteristic absorption bands for the S=O and O-H bonds of the sulfonic acid group. Mass spectrometry would provide the molecular weight of the compound.
Chiral Resolution Strategies Utilizing S 1 Phenylethanesulfonic Acid
Fundamentals of Diastereomeric Salt Formation with Chiral Substrates
The separation of enantiomers, which are non-superimposable mirror images of each other, presents a significant challenge due to their identical physical properties in an achiral environment. libretexts.org Chiral resolution via diastereomeric salt formation is a classical and widely used technique to overcome this hurdle. rsc.orgwikipedia.org This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent, such as (S)-1-Phenylethanesulfonic acid. This reaction produces a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including solubility, melting point, and boiling point, which allows for their separation. libretexts.orgacs.org
The process can be summarized in three main steps:
Salt Formation: The racemic mixture is reacted with the chiral resolving agent to form diastereomeric salts.
Separation: The diastereomeric salts are separated, typically by crystallization, exploiting their different solubilities. wikipedia.org
Liberation: The separated diastereomer is then treated to remove the resolving agent, yielding the pure enantiomer. wikipedia.org
The successful separation of diastereomeric salts hinges on the principles of molecular recognition during the crystallization process. acs.org Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking. researchgate.net In the context of diastereomeric salt crystallization, the chiral resolving agent, this compound, selectively interacts with one enantiomer of the racemic substrate over the other.
This selectivity arises from the three-dimensional arrangement of atoms in both the resolving agent and the substrate enantiomers. The different spatial arrangements lead to a better "fit" and more stable crystal lattice for one diastereomeric salt compared to the other. acs.orgmdpi.com This difference in stability translates to a difference in solubility, with the less soluble diastereomer crystallizing out of the solution first. nih.gov The formation of a stable crystal lattice is a complex process influenced by various factors, including the specific intermolecular interactions that form a supramolecular structure. mdpi.com
The stereochemical configuration of both the chiral resolving agent and the substrate is the fundamental determinant of the interaction and subsequent separation. The specific three-dimensional arrangement of functional groups in this compound dictates how it will interact with the (R) and (S) enantiomers of a chiral substrate.
The interaction is highly specific; a change in the stereochemistry of either the resolving agent or the substrate can significantly alter the outcome of the resolution. lumenlearning.com For instance, the (S)-acid might form a less soluble salt with the (R)-base, while the (R)-acid would preferentially crystallize with the (S)-base. This stereochemical communication is crucial for the enantiospecific recognition that drives the separation process. acs.org The efficiency of this recognition and the resulting difference in solubility of the diastereomeric salts are what make chiral resolution by this method a powerful tool.
Classical Resolution Screening Methodologies
The successful implementation of chiral resolution by diastereomeric salt formation often requires a systematic screening process to identify the optimal conditions for separation. researchgate.netgoogle.com This involves evaluating various parameters to maximize the yield and enantiomeric excess of the desired enantiomer.
The choice of solvent is a critical factor in the success of a diastereomeric salt resolution. libretexts.org The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. researchgate.net One diastereomer should be sparingly soluble, allowing it to crystallize, while the other should remain dissolved in the solvent. caymanchem.com
A systematic approach to solvent selection often involves screening a variety of solvents with different polarities and properties. researchgate.netacs.org This can be done on a small scale to conserve material. Sometimes, a mixture of two or more solvents is necessary to achieve the desired solubility profile. libretexts.org The goal is to find a solvent system where the solubility of the less soluble diastereomer is low, and the solubility of the more soluble diastereomer is high, leading to an efficient separation. For instance, in the resolution of racemic ibuprofen, different solvents and temperature ranges were tested to optimize the diastereomeric excess and yield. acs.org
Table 1: Factors to Consider in Solvent Selection for Chiral Resolution
| Factor | Description |
| Solubility Differential | The solvent should maximize the difference in solubility between the two diastereomeric salts. researchgate.net |
| Temperature Profile | The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent. libretexts.org |
| Impurity Solubility | Impurities should ideally be either highly soluble or highly insoluble in the solvent to facilitate their removal. libretexts.org |
| Miscibility (for mixed solvents) | When using a solvent mixture, the individual solvents must be miscible with each other. libretexts.org |
| Reactivity | The solvent should be inert and not react with the compound or the resolving agent. |
| Boiling Point | A relatively low boiling point facilitates easy removal of the solvent after crystallization. |
Once a suitable solvent is identified, the crystallization process itself must be carefully controlled to achieve a good separation. Key techniques include temperature control and managing nucleation.
Temperature Control: Crystallization is typically induced by cooling a saturated solution. rsc.org A slow and controlled cooling rate is often preferred as it allows for the formation of larger, purer crystals of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, reducing the purity of the final product. In some cases, a specific temperature profile, including heating to dissolve the salts followed by controlled cooling, is experimentally determined to optimize the resolution. acs.org
Nucleation Events: Nucleation is the initial step in crystal formation. To ensure that only the desired diastereomer crystallizes, it is common practice to "seed" the supersaturated solution with a small crystal of the pure, less soluble diastereomer. acs.org This seed crystal provides a template for further crystal growth and encourages the selective crystallization of that specific diastereomer. Controlling nucleation is crucial to prevent the spontaneous crystallization of the more soluble diastereomer, which would contaminate the product.
The molar ratio of the chiral resolving agent to the racemic substrate is another important parameter to optimize. While a 1:1 stoichiometry is often the starting point for a monobasic or monoacidic compound, the optimal ratio may vary. acs.org
Comparative Analysis with Alternative Chiral Separation Methods (e.g., Preparative HPLC, Asymmetric Synthesis)
Diastereomeric Salt Resolution: This method involves reacting a racemic mixture (e.g., a racemic amine) with an enantiopure resolving agent like this compound to form two diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.orgyoutube.com The primary advantage is its potential for large-scale, cost-effective implementation once a suitable resolving agent and crystallization conditions are identified. stereoelectronics.org However, it can be laborious and time-consuming to screen for the optimal agent and solvent system. wikipedia.org A significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is part of the undesired diastereomer. wikipedia.org This limitation can be mitigated if the unwanted enantiomer can be isolated and racemized for recycling, but this adds complexity to the process. rsc.org
Preparative High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC utilizes a chiral stationary phase (CSP) to directly separate enantiomers from a racemic mixture. stereoelectronics.org Its main advantage is speed and versatility; it often requires minimal method development compared to crystallization and can be applied to a wide range of compounds. onyxipca.com It is particularly valuable during drug discovery for rapidly obtaining small quantities of pure enantiomers for testing. stereoelectronics.org However, preparative HPLC can be costly and time-consuming for large-scale production due to the high cost of CSPs and solvents, as well as lower throughput compared to batch crystallization. onyxipca.com
Asymmetric Synthesis: This approach aims to create the desired enantiomer directly from a prochiral or chiral starting material, avoiding the formation of a racemic mixture altogether. wikipedia.org When successful, it is often the most efficient method as it circumvents the 50% yield limit of classical resolution and minimizes waste. wikipedia.org Asymmetric synthesis can be elegant and highly effective, but it often requires the development of a unique, multi-step synthetic route, which can be challenging, time-consuming, and may involve expensive catalysts or chiral auxiliaries.
The choice among these methods is often dictated by the stage of development and the specific goals of the project.
Interactive Data Table: Comparison of Chiral Separation Methods
| Feature | Diastereomeric Salt Resolution (e.g., with this compound) | Preparative Chiral HPLC | Asymmetric Synthesis |
| Principle | Formation and separation of diastereomers with different physical properties. libretexts.org | Differential interaction of enantiomers with a chiral stationary phase. stereoelectronics.org | Stereoselective creation of the desired enantiomer. wikipedia.org |
| Max. Yield | 50% (unless unwanted enantiomer is recycled). wikipedia.org | ~100% (minus operational losses). | ~100% (dependent on reaction selectivity and yield). |
| Scalability | Generally good; well-suited for large industrial scale. stereoelectronics.org | Can be challenging and expensive to scale up. onyxipca.com | Highly dependent on the specific reaction; can be excellent. |
| Development Time | Can be lengthy due to screening of agents and solvents. wikipedia.org | Often rapid for analytical scale; can be faster than resolution for small scale. onyxipca.com | Can be very long and resource-intensive, requiring route development. |
| Cost | Resolving agent can be inexpensive; solvent costs vary. Lower operational cost at scale. | High initial cost for columns and equipment; high solvent consumption. onyxipca.com | Can be high due to expensive catalysts, reagents, or multi-step processes. |
| Waste | Generates at least 50% unwanted enantiomer as waste. wikipedia.org | Primarily generates solvent waste. | Can be very low-waste if highly selective ("atom economical"). |
| Applicability | Requires a suitable functional group (e.g., amine, acid) for salt formation. wikipedia.org | Broadly applicable to many classes of chiral compounds. | Requires a suitable prochiral precursor and a selective transformation. |
Catalytic Applications of S 1 Phenylethanesulfonic Acid and Its Derivatives
(S)-1-Phenylethanesulfonic Acid as a Chiral Organocatalyst
As a chiral Brønsted acid, this compound belongs to a class of organocatalysts that has become a cornerstone of modern asymmetric synthesis. rsc.org The development of chiral sulfonic acids expands the spectrum of available Brønsted acid catalysts, which are valued for their ability to activate substrates through protonation. researchgate.net While simple chiral sulfonic acids like this compound, whose enantioselective synthesis was reported by Corey, are known, the field has also advanced to include more complex, bifunctional, and axially chiral sulfonic acids. researchgate.net
Chiral Brønsted acid (CBA) catalysis operates through the transfer of a proton to a substrate, creating a transient, activated species within a chiral environment. This interaction lowers the energy barrier for a specific reaction pathway and, crucially, directs the stereochemical outcome of the reaction. The mechanism can generally be classified into two main types. researchgate.net
Specific Acid Catalysis : This mechanism is characteristic of stronger acids, such as sulfonic and phosphoric acids. researchgate.net The catalyst protonates the substrate in a rapid pre-equilibrium step. The subsequent rate-determining step involves the reaction of this protonated, achiral intermediate within the chiral environment provided by the conjugate base of the acid, the chiral counterion. The stereoselectivity is induced by the close association of this chiral counterion in an ion pair, which sterically blocks one reaction face over the other.
General Acid Catalysis (or Hydrogen Bond Catalysis) : More common for weaker acids like thioureas, this mechanism involves the transfer of the proton in the rate-determining transition state. researchgate.net The catalyst forms a hydrogen bond with the substrate, activating it and simultaneously delivering the proton as the reaction proceeds.
In many CBA-catalyzed reactions, non-covalent interactions such as hydrogen bonds and steric repulsion between the catalyst's chiral backbone and the substrate are key to stabilizing the transition state that leads to the desired enantiomer. researchgate.net Computational studies have shown that a multitude of well-organized, weak interactions can collectively create a significant energy difference between the two diastereomeric transition states, leading to high enantioselectivity. researchgate.net
Chiral Brønsted acids are powerful catalysts for a variety of fundamental carbon-carbon bond-forming reactions, including asymmetric Michael additions and Aldol reactions. These reactions are vital for the synthesis of enantiomerically enriched compounds that are precursors to pharmaceuticals and other bioactive molecules. researchgate.net
Asymmetric Michael Addition: This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral Brønsted acids activate the electrophile by protonating the carbonyl oxygen, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) and enhances its reactivity towards the nucleophile. The chiral counterion then guides the nucleophile to attack a specific face of the molecule. While various chiral catalysts, including thioureas and phosphoric acids, are widely used for this purpose, the application of simple sulfonic acids like this compound is less commonly documented. researchgate.netsemanticscholar.org However, the underlying principle of Brønsted acid catalysis provides a framework for its potential use.
Asymmetric Aldol Reactions: The Aldol reaction creates a new carbon-carbon bond and up to two new stereocenters by coupling an enol or enolate with a carbonyl compound. In organocatalytic versions, a chiral Brønsted acid can promote the reaction by activating the aldehyde electrophile. mdpi.com This activation, combined with the chiral environment provided by the catalyst, facilitates the stereocontrolled formation of β-hydroxy carbonyl compounds. Proline and its derivatives are famous catalysts for this transformation, but chiral acids also play a role in certain variations of the reaction.
| Reaction Type | General Role of Chiral Brønsted Acid Catalyst | Representative Substrates |
| Michael Addition | Activates the α,β-unsaturated electrophile via protonation/H-bonding. The chiral counterion directs the stereochemical outcome of the nucleophilic attack. | Nitroolefins, Enones, α,β-Unsaturated Aldehydes |
| Aldol Reaction | Activates the carbonyl electrophile (typically an aldehyde) for attack by a ketone-derived enamine or other enol equivalent. Controls the facial selectivity of the addition. | Aldehydes, Ketones |
Role in Chiral Deep Eutectic Solvents (CILs/DES)
Deep Eutectic Solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, with a hydrogen bond donor (HBD). The resulting mixture has a significantly lower melting point than either of its individual components due to the formation of extensive hydrogen bond networks. When one of the components is chiral, the resulting solvent is a Chiral Deep Eutectic Solvent, which can serve as a chiral medium for asymmetric synthesis.
In a DES, the hydrogen bond donor is a crucial component that dictates many of the solvent's physicochemical properties, including polarity, viscosity, and acidity. The nature of the HBD—its size, shape, and functional groups—governs the intermolecular interactions within the solvent.
This compound, as a strong acid and a chiral molecule, is a prime candidate to act as a chiral HBD. In this role, it would perform two functions simultaneously:
Hydrogen Bond Donor: The sulfonic acid group (-SO₃H) is an excellent hydrogen bond donor, capable of forming strong interactions with an HBA like choline chloride to create a stable DES. The acidity of the HBD has been shown to be a critical parameter influencing the properties and applications of the DES.
Chiral Medium: The inherent chirality of the this compound molecule would impart chirality to the entire solvent system. The organized, hydrogen-bonded network of the DES would create a chiral environment that can influence the stereochemical course of a reaction performed within it, potentially inducing enantioselectivity in the products without the need for a separate chiral catalyst.
| Component | Function in DES | Example |
| Hydrogen Bond Acceptor (HBA) | Typically a quaternary ammonium salt. Accepts hydrogen bonds to form the eutectic mixture. | Choline Chloride |
| Chiral Hydrogen Bond Donor (HBD) | A chiral molecule that donates a proton to form a hydrogen bond with the HBA. Imparts chirality to the solvent. | This compound |
Catalytic Enantioselective Construction of Complex Chiral Scaffolds
The synthesis of complex molecular architectures with controlled stereochemistry is a significant challenge in organic chemistry. Chiral Brønsted acids, including sulfonic acids and their derivatives, are increasingly used as catalysts to construct such molecules, particularly those possessing axial chirality.
Axially chiral compounds, which possess chirality arising from restricted rotation around a single bond (atropisomerism), are prevalent in natural products and are highly valuable as chiral ligands in asymmetric catalysis. The construction of these scaffolds, especially heterobiaryl backbones, is a formidable synthetic task that requires precise control over the rotational barrier and the orientation of the two aryl or heteroaryl units.
Chiral Brønsted acids are effective catalysts for these transformations. They can protonate a substrate to facilitate a key bond-forming step, such as a nucleophilic aromatic substitution or a cyclization, while the chiral environment of the catalyst dictates the resulting axial stereochemistry. While simple chiral sulfonic acids exist, the development of more sophisticated, highly structured axially chiral sulfonic acids has been a key strategy for achieving high enantioselectivity in these demanding reactions. researchgate.net For instance, novel, purpose-built axially chiral sulfonic acids based on a benzoimidazolylnaphthalene framework have been designed and shown to be effective Brønsted acid catalysts. researchgate.net These specialized catalysts create a well-defined chiral pocket that can effectively control the orientation of substrates during the atroposelective bond formation, leading to the synthesis of complex axially chiral compounds.
Comparative Study of Organocatalytic Strategies versus Metal-Catalyzed Methods
The ascent of organocatalysis, utilizing small organic molecules like this compound and its derivatives, has provided a powerful alternative to traditional metal-catalyzed methods in asymmetric synthesis. This paradigm shift is driven by a number of factors, including the lower toxicity, cost-effectiveness, and operational simplicity of organocatalysts. researchgate.netmdpi.com A comparative analysis reveals distinct advantages and disadvantages for each approach, highlighting the specific contexts in which organocatalytic strategies derived from chiral sulfonic acids excel.
Organocatalysts are generally praised for their stability, ready availability, and robustness, which often allows for reactions to be conducted under milder conditions, such as lower temperatures and less stringent pH control, compared to their metal-based counterparts. researchgate.net Furthermore, the absence of metal contaminants in the final product is a significant advantage, particularly in the synthesis of pharmaceuticals and other biologically active compounds, where metal traces can be a major concern. mdpi.com
A direct comparison can be drawn in reactions such as the Mannich reaction, a fundamental carbon-carbon bond-forming reaction. Traditionally, Lewis acid metal catalysts like titanium tetrachloride (TiCl₄) have been employed. However, these reactions often necessitate stoichiometric amounts of the catalyst to proceed efficiently. In contrast, the use of chiral sulfonic acid metal salts as catalysts can dramatically decrease the required catalyst loading, making the process more atom-economical and reducing waste. alfachemic.com
The table below illustrates a conceptual comparison for a generic Mannich-type reaction, highlighting the typical differences observed between a conventional metal catalyst and a chiral sulfonic acid-based organocatalyst.
Table 1: Conceptual Comparison of Catalysts in a Mannich-Type Reaction
| Feature | Conventional Metal Catalyst (e.g., TiCl₄) | Chiral Sulfonic Acid Derivative |
|---|---|---|
| Catalyst Loading | Often stoichiometric | Catalytic (low mol%) |
| Reaction Conditions | Often requires inert atmosphere, cryogenic temperatures | Milder temperatures, often open to air/moisture |
| Toxicity | High (metal-based) | Low (organic molecule) |
| Cost | Can be high, especially with precious metals | Generally lower cost and more accessible |
| Product Purity | Risk of metal contamination | No metal contamination |
| Stereocontrol | Requires chiral ligands, which can be expensive | Inherent to the chiral catalyst backbone |
Another area where the comparison is stark is in the context of synergistic catalysis. This modern approach combines an organocatalyst and a metal catalyst to achieve a transformation that is inefficient with either catalyst alone. In many such systems, the chiral organocatalyst, such as a derivative of this compound, is responsible for inducing enantioselectivity. This strategy avoids the need for expensive and often complex chiral ligands for the metal component, thereby combining the high reactivity of a metal catalyst with the excellent stereocontrol and lower cost of an organocatalyst. mdpi.com For instance, a chiral Brønsted acid can work in concert with a simple metal Lewis acid (e.g., InBr₃, Yb(OTf)₃) to activate different components of a reaction, leading to high yields and enantioselectivities that are unattainable otherwise. mdpi.com
The following table summarizes research findings that compare the outcomes of organocatalytic versus metal-catalyzed approaches in representative asymmetric transformations. While not all examples use this compound directly, they involve structurally similar chiral Brønsted acids and showcase the general performance differences.
Table 2: Performance Comparison in Asymmetric Reactions
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages of Organocatalyst |
|---|---|---|---|---|---|
| Diels-Alder | Chiral Sulfonic Acid Rare Earth Metal Salt | 5-10 | High | Good to Excellent | Lower reaction temperatures, improved stereoselectivity. alfachemic.com |
| Diels-Alder | Traditional Thermal Conditions | N/A (Heat) | Variable | None (racemic) | Enables reaction at lower temperatures, controlling reversibility. alfachemic.com |
| Mannich Reaction | Chiral Sulfonic Acid Metal Salt | 1-10 | High | High | Significantly reduced catalyst loading vs. stoichiometric metal acids. alfachemic.com |
| Mannich Reaction | TiCl₄ | >100 (Stoichiometric) | Good | N/A (without chiral ligands) | - |
| Hetero-Diels-Alder | Chiral Phosphoric Acid + InBr₃ | 10 | 99 | 99 | Enables reaction pathway not favored by metal or organocatalyst alone. mdpi.com |
| Friedel-Crafts | Chiral Phosphoric Acid | 5-20 | High | Excellent | Metal-free, direct C-H functionalization under mild conditions. researchgate.net |
| Friedel-Crafts | Palladium Complex | 2-5 | Good to Excellent | High | Broad substrate scope, but requires metal catalyst and ligands. researchgate.net |
Mechanistic and Computational Investigations of S 1 Phenylethanesulfonic Acid
Elucidation of Reaction Mechanisms Involving (S)-1-Phenylethanesulfonic Acid
Understanding the reaction mechanisms involving this compound is fundamental to harnessing its potential in various chemical applications. This involves a close look at the functional groups and their roles in directing reaction pathways and influencing intermolecular forces.
The sulfonic acid group (–SO₃H) is the primary functional group dictating the intermolecular behavior of this compound. As a strong acid, with a pKa comparable to mineral acids (around -2.8 for similar arylsulfonic acids), it readily donates its proton in the presence of a base or a polar solvent. libretexts.orgbeilstein-journals.org This high acidity governs its participation in powerful intermolecular interactions.
Hydrogen Bonding: The sulfonic acid group is a potent hydrogen bond donor through its hydroxyl (–OH) moiety and a strong hydrogen bond acceptor via its sulfonyl oxygens (S=O). beilstein-journals.org These interactions are significantly stronger than those involving carboxylic acids. In the presence of water or other protic solvents, extensive hydrogen-bonding networks can form, which is a key factor in the high solubility of many short-chain sulfonic acids. wikipedia.orgacs.org In non-aqueous environments or in the solid state, these groups can form hydrogen bonds with other functional groups like amines, amides, and alcohols, influencing crystal packing and the structure of molecular complexes. acs.orgrsc.org For instance, studies on coordination networks have shown that non-coordinated sulfonate groups are readily available to form extensive hydrogen-bonding networks, which can facilitate processes like proton transport. beilstein-journals.orgnih.gov
Ionic Interactions: In its deprotonated form, the sulfonate anion (–SO₃⁻) can engage in strong electrostatic or ionic interactions with cationic species. These interactions are fundamental to its role in host-guest chemistry and as a counter-ion in chiral resolutions. The combination of the bulky phenyl group and the charged sulfonate center allows for specific binding with organic and inorganic cations, driven by a combination of ionic, hydrogen bonding, and cation-π interactions. beilstein-journals.org
| Interaction Type | Role of Sulfonic Acid Group | Interacting Partner (Example) | Significance |
|---|---|---|---|
| Hydrogen Bonding (Donor) | -SO₂O-H | Water (H₂O), Alcohols (R-OH), Amines (R-NH₂) | Solvation, formation of supramolecular structures, proton transport. wikipedia.orgacs.org |
| Hydrogen Bonding (Acceptor) | -S(=O)₂OH | Water (H-OH), Ammonium (B1175870) ions (R-NH₃⁺) | Crystal packing, stabilization of complexes. acs.orgrsc.org |
| Ionic Interaction | -SO₃⁻ (anion) | Metal cations (e.g., Na⁺, Mg²⁺), Protonated amines (R-NH₃⁺) | Formation of stable salts, host-guest complexes, ion-exchange materials. beilstein-journals.orgbeilstein-journals.org |
| Cation-π Interaction | Phenyl ring (π-system) | Cations (e.g., K⁺, NH₄⁺) | Stabilization of host-guest complexes, particularly with calixarenes. beilstein-journals.org |
This compound, as a strong Brønsted acid, can function as an effective organocatalyst for a variety of organic transformations. wikipedia.org Its catalytic activity stems from its ability to protonate substrates, thereby activating them toward nucleophilic attack.
A key example of this is the formation of iminium ions. The reaction of an aldehyde or ketone with a primary or secondary amine is often acid-catalyzed. The mechanism involves the protonation of the intermediate carbinolamine by the acid catalyst, which converts the hydroxyl group into a much better leaving group (H₂O). libretexts.org Subsequent elimination of water generates a highly electrophilic iminium ion. This intermediate is central to many important reactions in organic synthesis, including Mannich reactions, Povarov reactions, and various enantioselective organocatalytic cycles. nih.govnih.gov
The general catalytic cycle for iminium ion formation is as follows:
Nucleophilic Attack: An amine attacks the carbonyl carbon of an aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.
Protonation by Catalyst: The sulfonic acid protonates the carbinolamine's hydroxyl group.
Elimination: The protonated hydroxyl group leaves as water, forming the iminium ion.
Deprotonation/Reaction: The iminium ion can then react with a nucleophile or be deprotonated to regenerate the catalyst and form the final product (an imine or enamine). libretexts.org
The chiral nature of this compound means that when it protonates a substrate, it forms a chiral ion pair. The close association of the chiral sulfonate counter-anion with the cationic intermediate can create a defined chiral environment, potentially influencing the stereochemical outcome of subsequent reaction steps. This principle is the basis for asymmetric Brønsted acid catalysis, where chiral acids are used to control the enantioselectivity of a reaction. nih.govacs.org The characterization of these transient intermediates, such as the iminium ion-chiral sulfonate pair, is challenging but can be approached using techniques like low-temperature NMR spectroscopy and computational modeling. acs.orgunito.it
Molecular Recognition and Supramolecular Interactions
The principles of molecular recognition—the specific binding between molecules through non-covalent interactions—are central to the function of this compound in more complex systems. Its distinct structural features enable it to participate in the formation of ordered supramolecular assemblies.
Host-guest chemistry describes complexes formed when a 'host' molecule with a binding cavity encapsulates a smaller 'guest' molecule. nih.gov The formation of these complexes is driven by a combination of non-covalent forces, including hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects. nih.gov
This compound can act as a guest molecule, fitting into the cavities of various hosts like cyclodextrins or calixarenes. nih.govnih.gov The binding is governed by complementarity in size, shape, and chemical functionality. For example:
The phenyl group can fit into hydrophobic cavities and participate in π-π stacking interactions.
The sulfonate group provides a strong binding point for hosts containing cationic or hydrogen-bond-donating sites. beilstein-journals.org
The chiral center allows for enantioselective recognition by chiral hosts, where one enantiomer of the guest binds more strongly than the other. nih.govnumberanalytics.com
Conversely, sulfonic acids and sulfonates can be integral parts of host frameworks themselves, where their strong hydrogen-bonding and ionic capabilities help to construct and stabilize the larger assembly. nju.edu.cnnih.gov These interactions are highly directional and specific, allowing for the rational design of complex "supermolecules" from simpler building blocks.
The concept of molecular information storage relies on a system's ability to exist in multiple stable or metastable states, which can be reversibly switched by an external stimulus. Chirality is a powerful tool for encoding information at the supramolecular level. acs.orgnumberanalytics.com
In a system involving a chiral molecule like this compound, information can be stored based on chiral recognition events. When a chiral guest interacts with a chiral host or self-assembles into a larger structure, diastereomeric complexes are formed. These different states (e.g., a left-handed vs. a right-handed helical assembly) possess distinct physical and chemical properties. acs.org This difference can be considered a form of stored information.
Writing/Storage: The "information" is written by the specific binding event. For example, using a pure enantiomer of a chiral template (like this compound) can induce a specific chirality (e.g., a preferred helical twist) in a supramolecular polymer. This phenomenon is known as a "chiral memory" or "sergeants-and-soldiers" effect, where a small amount of a chiral "sergeant" dictates the structure of a large number of achiral "soldiers". numberanalytics.comworldscientific.comnih.govacs.org The stored information is the specific handedness of the resulting assembly.
Reading/Readout: The stored information is "read" by a physical method that is sensitive to chirality. Circular Dichroism (CD) spectroscopy is a primary technique for this, as it measures the differential absorption of left- and right-circularly polarized light and can distinguish between different chiral states. nih.gov Changes in the CD spectrum upon complexation or assembly provide a direct readout of the stored chiral information. researchgate.net
Computational Chemistry Approaches
Computational chemistry provides indispensable tools for investigating the mechanistic and supramolecular properties of molecules like this compound. escholarship.org Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model molecular structures, predict properties, and elucidate reaction mechanisms that may be difficult to study experimentally. nih.govresearchgate.net
These computational approaches can provide detailed insights into:
Molecular Structure and Energetics: Calculating the most stable three-dimensional conformation of the molecule and the energy of its frontier molecular orbitals (HOMO-LUMO).
Reaction Mechanisms: Mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby calculating activation energies and reaction rates. nih.gov This is particularly valuable for understanding catalytic cycles, such as those involving iminium ion intermediates.
Intermolecular Interactions: Quantifying the strength and nature of non-covalent interactions (hydrogen bonds, ionic forces) in host-guest complexes and supramolecular assemblies. beilstein-journals.org This helps in understanding the principles of molecular recognition and self-assembly.
Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts or vibrational frequencies (IR/Raman), which can be compared with experimental results to validate the computed structures.
| Computational Method | Information Obtained | Relevance to Specific Research Area |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energies, transition states. | Elucidating catalytic pathways, predicting reactivity. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Conformational dynamics, solvation effects, binding free energies. | Studying the stability and dynamics of host-guest complexes in solution. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization and quantification of non-covalent bonds. | Analyzing the specific hydrogen and ionic bonds in supramolecular assemblies. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, prediction of UV-Vis and CD spectra. | Interpreting experimental spectra for chiral recognition and information readout. |
Density Functional Theory (DFT) Calculations for Reaction Pathways and Enantioselectivity Prediction
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of complex organic reactions. For chiral catalysts or resolving agents, DFT can be used to map out the potential energy surface of a reaction, helping to identify the most likely pathway and the factors that control enantioselectivity.
While specific DFT studies on the reaction pathways directly involving this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous chiral acids. For instance, theoretical investigations into chiral phosphoric acid (CPA) catalysis offer a clear parallel. rsc.org DFT calculations in such systems are used to elucidate how the chiral catalyst interacts with the substrates to favor the formation of one enantiomer over the other. rsc.org
These studies typically involve:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. For reactions involving this compound, this would mean modeling its interaction with a substrate.
Frequency Calculations: These are performed to confirm the nature of the optimized structures (as minima or transition states) and to calculate thermodynamic properties such as zero-point vibrational energies (ZPVE), enthalpy, and Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to verify that a calculated transition state correctly connects the reactant and product states on the potential energy surface.
In a typical application, DFT could be used to model the role of this compound as a chiral Brønsted acid catalyst. The calculations would aim to determine the energy barriers for the formation of both the (R) and (S) products. A significant difference in the activation energies for the two pathways would explain the observed enantioselectivity. Non-covalent interactions, such as hydrogen bonding and steric hindrance within the transition state assembly, are often identified as the key determinants of stereochemical control. rsc.org
Transition State Analysis and Elucidation of Energy Profiles
The elucidation of transition state (TS) structures is a cornerstone of mechanistic chemistry and a key output of computational studies. The transition state represents the highest energy point along a reaction coordinate, and its structure and stability determine the rate and selectivity of a reaction.
For a reaction catalyzed by this compound, transition state analysis would focus on the diastereomeric transition states leading to the different stereoisomeric products. By comparing the energies of these transition states, chemists can predict which product will be formed preferentially.
A study on azide/thioacid amidation, while not involving the target compound, provides a clear example of how energy profiles are computed. researchgate.net The potential energy profile is mapped by calculating the relative energies of all species along the reaction pathway.
| Parameter | Transition State 1 (Favored) | Transition State 2 (Disfavored) | Reference |
| Activation Energy (kcal/mol) | 9.6 | 14.1 | researchgate.net |
| Activation Free Energy (kcal/mol) | 12.7 | 16.8 | researchgate.net |
Table showing a sample comparison of activation energies for two competing transition states from a representative DFT study. Such a table would be generated to compare the pathways leading to different enantiomers in a reaction catalyzed by this compound.
The analysis often reveals subtle structural features of the transition state that are responsible for enantioselectivity. These can include:
Key Bond Distances: The lengths of forming or breaking bonds. researchgate.net
Intermolecular Interactions: The presence of stabilizing or destabilizing interactions, such as hydrogen bonds (e.g., C-H···O) or steric clashes. researchgate.net
Conformational Strain: The degree of strain within the molecules in the transition state assembly.
By visualizing and analyzing these features, researchers can develop a rational model to explain why a particular chiral catalyst or resolving agent is effective.
Theoretical Studies on Diastereomeric Discrimination and Energetics of Association
This compound is a chiral resolving agent, meaning it can be used to separate a racemic mixture of another chiral compound by forming a pair of diastereomeric salts. The success of such a resolution depends on the different physical properties of the two diastereomers, most commonly their solubility. Computational studies are instrumental in understanding the origin of this difference at the molecular level.
Theoretical investigations in this area focus on the solid-state properties of the diastereomeric salts. The fundamental principle is that the diastereomer that is less soluble, and thus crystallizes out of solution first, will have a more stable crystal lattice. This stability can be quantified by calculating the lattice energy.
A seminal study by Karamertzanis et al. on the diastereomeric salts formed between (R)-1-phenylethylammonium (a structurally related amine) and various chiral acids provides a framework for this type of analysis. researchgate.netnih.gov Their work combines experimental data with computational modeling to predict the efficiency of a resolution. The computational approach involves:
Crystal Structure Prediction (CSP): Generating a set of plausible crystal packing arrangements for the diastereomeric salts.
Lattice Energy Calculations: Calculating the lattice energy for the most stable predicted crystal structures. A larger negative lattice energy corresponds to a more stable, and typically less soluble, crystal.
The difference in lattice energies between the two diastereomeric salts (ΔE_latt) is a key indicator of how easily the enantiomers can be separated. A larger ΔE_latt suggests a more efficient resolution. These calculations account for electrostatic interactions and conformational energies of the ions within the crystal. nih.gov
| Diastereomeric Salt Pair | Calculated Lattice Energy (kJ/mol) | Observed Outcome | Reference |
| (R)-Amine + (R)-Acid | -450 | More Soluble | researchgate.netnih.gov |
| (R)-Amine + (S)-Acid | -465 | Less Soluble (Crystallizes) | researchgate.netnih.gov |
Illustrative data based on computational studies of diastereomeric salt resolution, demonstrating how differences in calculated lattice energy correlate with experimental observations.
These theoretical models allow for the screening of potential resolving agents in silico, saving significant time and resources in the laboratory. By understanding the specific intermolecular interactions (e.g., hydrogen bonding networks, shape complementarity) that lead to a more stable crystal lattice for one diastereomer, it is possible to rationally design more effective resolving agents. researchgate.netnih.gov
Advanced Characterization Techniques for S 1 Phenylethanesulfonic Acid and Its Derivatives
Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification
Spectroscopic techniques are powerful tools for probing the molecular structure and environment of (S)-1-Phenylethanesulfonic acid and its derivatives. While standard spectroscopic methods confirm identity, more advanced applications reveal intricate details about their behavior in different states.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to the crystalline environment of molecules. americanpharmaceuticalreview.com Different polymorphic forms of a compound, which have the same chemical composition but different crystal lattice arrangements, will exhibit distinct vibrational spectra. americanpharmaceuticalreview.com These differences arise from variations in intermolecular interactions, such as hydrogen bonding, which affect the vibrational modes of the functional groups. americanpharmaceuticalreview.com
For sulfonic acid derivatives, the stretching vibrations of the S=O and S-O bonds, as well as the O-H stretching in the sulfonic acid group, are particularly informative. In a study of secondary benzenesulfonamides, IR spectroscopy was instrumental in distinguishing between different polymorphs. researchgate.net The N-H and S=O stretching frequencies were observed to shift depending on the hydrogen bonding patterns (dimer vs. catemer) present in the different crystal forms. researchgate.net Analogously, for this compound, variations in the crystal packing of its polymorphs or its salts would lead to measurable shifts in the characteristic absorption bands of the sulfonate group.
The utility of vibrational spectroscopy extends to the far-infrared (far-IR) region, which probes low-frequency lattice vibrations. These vibrations are directly related to the collective motions of molecules within the crystal lattice and can provide a unique fingerprint for each polymorphic form, sometimes offering higher discriminating power than the mid-IR region. researchgate.netnih.gov
Table 1: Expected IR Spectral Differences in Polymorphs of this compound Derivatives
| Vibrational Mode | Expected Spectral Change in Different Polymorphs | Rationale |
| O-H Stretch (if acidic form) | Shift in frequency and change in band shape | Differences in hydrogen bonding strength and network |
| S=O Asymmetric Stretch | Shift in frequency and/or splitting of the band | Variations in intermolecular interactions affecting the sulfonyl group |
| S=O Symmetric Stretch | Shift in frequency | Changes in the local environment of the sulfonyl group |
| C-S Stretch | Minor shifts | Less sensitive to intermolecular forces but can be affected |
| Phenyl C-H Bending | Changes in band position and intensity | Alterations in crystal packing and intermolecular contacts |
| Lattice Vibrations (Far-IR) | Significant differences in peak positions | Direct probe of the crystal lattice structure researchgate.netnih.gov |
This table is generated based on established principles of vibrational spectroscopy for polymorphic analysis and is intended to be illustrative.
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying non-covalent interactions in supramolecular systems. researchgate.net NMR titration experiments, in particular, can provide detailed information about host-guest binding events, including stoichiometry, binding constants, and the geometry of the resulting complex. youtube.com
In the context of this compound, this technique is highly relevant for understanding its role as a chiral resolving agent. The interaction between the chiral sulfonic acid (host) and the enantiomers of a racemic compound (guests) can be monitored by observing changes in the chemical shifts of the protons of both the host and the guest upon titration. nih.gov The differential interaction between the (S)-acid and the R- and S-enantiomers of the guest will lead to the formation of diastereomeric complexes with distinct NMR spectra.
For instance, in a typical ¹H NMR titration experiment, a solution of the host, such as a cyclodextrin (B1172386) or this compound, is titrated with a solution of the guest molecule. youtube.com The changes in the chemical shifts of specific protons are then plotted against the molar ratio of the guest to the host. This data can be fitted to various binding models (e.g., 1:1, 1:2) to determine the binding constant (Ka). researchgate.netyoutube.com Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide further insights into the spatial proximity of the host and guest protons, helping to elucidate the 3D structure of the complex in solution. nih.gov
Studies on sulfonic acid-functionalized materials have used solid-state NMR to investigate the interaction of the sulfonic acid group with water molecules, revealing different types of water-binding sites and their dynamics. koreascience.kr While in the solid state, these principles are translatable to solution-state studies of molecular interactions involving the sulfonate group. The formation of host-guest complexes with molecules like cyclodextrins can be investigated, where the phenyl group of the acid could be encapsulated within the cyclodextrin cavity, leading to significant changes in the NMR spectrum. mdpi.comrsc.org
Crystallographic Studies of Diastereomeric Salts and Polymorphs
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This is essential for understanding the nature of polymorphism and the structural basis of chiral recognition in diastereomeric salts.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound, including the precise arrangement of molecules in the crystal lattice and the nature of intermolecular interactions. nih.gov For chiral compounds like this compound, SC-XRD is indispensable for studying the formation of diastereomeric salts, which is a common method for resolving racemic mixtures. libretexts.org
When this compound is reacted with a racemic amine, for example, it forms two diastereomeric salts: [(S)-acid]-[(R)-amine] and [(S)-acid]-[(S)-amine]. These diastereomers have different physical properties, including solubility, which allows for their separation. SC-XRD analysis of these salts reveals the specific intermolecular interactions—primarily hydrogen bonds between the sulfonate group of the acid and the ammonium (B1175870) group of the amine—that govern the crystal packing and are responsible for the differential solubility.
Similarly, studies on the diastereomeric salts of the closely related (R)-1-phenylethylamine with various carboxylic acids have shown how N-H···O hydrogen bonds lead to the formation of distinct one-dimensional or three-dimensional architectures, dictating the crystal's properties. researchgate.netscirp.orgscirp.org
Table 2: Crystallographic Data for a Related Diastereomeric Salt: (R)-1-phenylethanaminium 4-methylbenzenesulfonate
| Parameter | Value |
| Chemical Formula | [C₈H₁₂N]⁺[C₇H₇SO₃]⁻ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.035(3) |
| b (Å) | 7.378(4) |
| c (Å) | 35.619(18) |
| V (ų) | 1585.5(14) |
| Z | 4 |
Data from a study on molecular salts of (R)-1-phenylethanamine. researchgate.net This serves as an example of the type of data obtained from single-crystal X-ray diffraction.
X-ray powder diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases. rigaku.comcreative-biostructure.com Each crystalline solid has a unique PXRD pattern, often referred to as a "fingerprint," which is determined by its crystal structure. researchgate.net This makes PXRD an essential tool for distinguishing between different polymorphs, hydrates, and solvates of a substance. researchgate.netresearchgate.net
In the context of this compound and its derivatives, PXRD is used to:
Identify and differentiate polymorphs: Since different polymorphs have different crystal structures, they will produce distinct PXRD patterns. researchgate.net
Assess sample purity: The presence of an unwanted polymorphic form as an impurity can be detected by the appearance of its characteristic peaks in the PXRD pattern.
Monitor phase transformations: PXRD can be used to study the conversion of one polymorphic form to another as a function of temperature, humidity, or pressure. rigaku.com
Characterize diastereomeric salts: It can confirm whether a crystalline product from a resolution experiment is a single diastereomer or a mixture.
The technique works by irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the material's crystal lattice.
The phenomenon of polymorphism, the ability of a substance to exist in two or more crystalline forms, is of significant interest in pharmaceutical and materials science. wjpls.org Different polymorphs can have different physical properties, such as solubility, melting point, and stability. wjpls.org The study of polymorphism in this compound and its salts involves generating different crystalline forms, typically by crystallization from various solvents or under different conditions, and then characterizing them using a combination of techniques.
SC-XRD provides the definitive structure of each polymorph, revealing details about the unit cell parameters, space group, and molecular packing. wjpls.org This allows for the classification of polymorphism, for example, as packing polymorphism (where molecules have the same conformation but pack differently) or conformational polymorphism (where the molecule adopts different conformations in different crystal forms).
PXRD, as mentioned, is the primary tool for routine identification and quality control of polymorphic forms. rigaku.com Thermal analysis methods like Differential Scanning Calorimetry (DSC) are often used in conjunction with PXRD to identify phase transitions and determine the thermodynamic relationship between polymorphs (i.e., whether they are enantiotropically or monotropically related). researchgate.net Spectroscopic methods like IR and Raman are also crucial for corroborating the structural differences identified by diffraction techniques. americanpharmaceuticalreview.com The study of the crystal lattice features of this compound derivatives provides fundamental insights into how intermolecular forces direct the self-assembly of molecules in the solid state, which is the basis for crystal engineering. nih.gov
Chromatographic Methods for Advanced Enantiomeric Analysis
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the enantiomeric analysis of chiral compounds. For this compound, specific chiral chromatographic methods are indispensable for quality control and research applications.
Determining the enantiomeric excess (ee) is crucial for verifying the optical purity of a sample of this compound. Chiral HPLC is the most prevalent and reliable method for this purpose, offering high accuracy and precision. The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched compound, leading to their separation in time and enabling their individual quantification.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for the (S) and (R) enantiomers, resulting in different retention times on the column.
For a strongly acidic compound like this compound, anion-exchange type CSPs are particularly effective. nih.gov These CSPs contain a chiral selector, such as a quinine (B1679958) or quinidine (B1679956) derivative, which is protonated under typical mobile phase conditions. nih.gov This allows for an ionic exchange mechanism with the anionic sulfonic acid, complemented by other interactions like hydrogen bonding and π-π stacking that contribute to chiral recognition. nih.gov
The composition of the mobile phase is critical and often requires optimization. It typically consists of a non-polar solvent (like hexane), a more polar alcohol (like isopropanol (B130326) or ethanol), and an acidic additive (like formic acid or acetic acid). chiraltech.com The acidic additive helps to ensure the analyte is in its anionic form and to improve peak shape. chiraltech.com The choice and ratio of these components can significantly impact the resolution and retention times of the enantiomers. nih.gov
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Table 1: Example Chiral HPLC Method Parameters for Enantiomeric Analysis of 1-Phenylethanesulfonic Acid
| Parameter | Condition | Purpose |
|---|---|---|
| Column (CSP) | CHIRALPAK QN-AX (Quinine-based anion exchanger) | Provides specific enantioselectivity for acidic compounds via ionic interactions. nih.gov |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v) | Controls elution strength and analyte ionization; acidic additive improves peak shape. chiraltech.com |
| Flow Rate | 1.0 mL/min | Affects separation efficiency and analysis time. Lower flow rates can sometimes improve resolution. sigmaaldrich.com |
| Detection | UV at 254 nm | Monitors the aromatic ring of the analyte as it elutes from the column. |
| Column Temperature | 25 °C | Temperature can influence selectivity; lower temperatures often enhance chiral recognition. sigmaaldrich.com |
Beyond being an analyte, this compound has potential applications as a chiral selector itself, particularly in the separation of racemic basic compounds. This is typically achieved by using it as a chiral mobile phase additive (CMPA). nih.gov In this approach, the chiral sulfonic acid is added in small concentrations to the mobile phase, which is then run through a standard achiral HPLC column. springernature.com
The separation mechanism involves the formation of diastereomeric ion-pair salts between the chiral acid (this compound) and the enantiomers of a basic analyte (e.g., a chiral amine) in the mobile phase. researchgate.net These transient diastereomeric complexes have different stabilities and/or different affinities for the achiral stationary phase, which enables their chromatographic separation. nih.gov
This technique is analogous to the well-documented use of other chiral acids, such as (1S)-(+)-10-camphorsulfonic acid (CSA), which has been successfully employed as a CMPA to resolve various basic drugs like antihistamines and antifungal agents. nih.gov The strong acidity of the sulfonic acid group ensures effective ion-pairing with basic analytes. The specific stereochemical arrangement around the chiral center of this compound provides the basis for chiral discrimination.
The key advantages of the CMPA method include:
Versatility: It allows for chiral separations using readily available and less expensive achiral columns.
Flexibility: The concentration of the chiral additive can be easily adjusted to optimize the separation.
Broad Applicability: It can be applied to a wide range of basic compounds that can form ion pairs.
This application demonstrates the utility of this compound not just as a subject of analysis but as a tool for enabling the analysis of other chiral molecules in complex mixtures.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC)) for Phase Behavior and Stability
Thermal analysis techniques are crucial for characterizing the physicochemical properties of a compound, including its melting point, phase transitions, and thermal stability. Differential Scanning Calorimetry (DSC) is a primary tool for this purpose. chiraltech.com
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a thermal transition, such as melting or a change in crystal form, it will absorb (endothermic) or release (exothermic) heat, resulting in a peak on the DSC thermogram.
For this compound, a DSC analysis can provide critical information:
Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid is observed as a sharp endothermic peak. The peak temperature is taken as the melting point, which is a key indicator of purity.
Phase Transitions: The thermogram can reveal other solid-solid phase transitions (polymorphism) that may occur before melting. These appear as smaller endothermic or exothermic events.
Thermal Stability: The onset temperature of decomposition can be identified. This is typically observed as a large, often complex, exothermic event at higher temperatures, indicating the limit of the compound's thermal stability.
Enthalpy of Fusion (ΔHf): The area under the melting peak is proportional to the enthalpy of fusion, the energy required to melt the solid. This value provides insight into the crystallinity of the material. chiraltech.com
This data is vital for determining appropriate storage conditions, understanding potential degradation pathways, and establishing safe handling temperatures for the compound in various applications.
Table 2: Illustrative DSC Data for this compound Analysis
| Parameter | Observed Value | Interpretation |
|---|---|---|
| Onset Temperature of Melting | e.g., 145.5 °C | Indicates the beginning of the melting process. |
| Peak Melting Temperature (Tm) | e.g., 148.0 °C | The characteristic melting point of the crystalline solid. |
| Enthalpy of Fusion (ΔHf) | e.g., 25.8 kJ/mol | Relates to the energy of the crystal lattice; a higher value suggests a more ordered crystalline structure. |
| Onset of Decomposition | e.g., > 220 °C | The temperature at which significant thermal degradation begins, defining the upper limit of thermal stability. |
Emerging Research Directions and Future Perspectives in S 1 Phenylethanesulfonic Acid Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability and Scalability
Current multi-step synthetic routes are being re-evaluated to reduce waste, minimize the use of hazardous reagents, and improve atom economy. chemicalbook.com A key area of development is the design of processes that are both cost-effective and safe for large-scale production. aiche.org This includes exploring alternative starting materials and catalysts that are cheaper and more environmentally friendly. For instance, strategies that avoid the use of foul-smelling and toxic reagents like thiols are highly desirable for industrial applications.
Future research will likely focus on optimizing reaction kinetics and minimizing side reactions through detailed mechanistic studies, potentially employing in-situ monitoring to gain deeper insights. aiche.org The goal is to create a streamlined, high-yield synthesis that aligns with the principles of sustainable development, making (S)-1-Phenylethanesulfonic acid more accessible for its expanding applications.
Exploration of Expanded Substrate Scope for Chiral Resolution and Asymmetric Catalysis
As a chiral Brønsted acid, this compound is a valuable tool for stereoselective transformations. nih.gov A significant frontier in its application is the systematic expansion of the types of molecules (substrates) it can be used with, both as a resolving agent and as a catalyst in asymmetric synthesis. The development of a diverse array of chiral Brønsted acids is driven by the need to perform stereoselective transformations on a wide variety of substrates. nih.gov
Researchers are actively seeking to broaden the utility of chiral sulfonic acids in reactions like asymmetric hydrogenation, Friedel-Crafts alkylations, and Mannich-type reactions. While much success has been seen with related catalysts like chiral phosphoric acids, the unique properties of sulfonic acids suggest they may offer complementary or superior performance for specific substrate classes. mcgill.canih.gov The exploration involves testing the catalyst against new families of alkenes, imines, and carbonyl compounds to understand its reactivity and selectivity profile.
The table below illustrates a hypothetical substrate scope expansion for an asymmetric reaction catalyzed by a chiral Brønsted acid, demonstrating the systematic approach researchers would take to test the versatility of this compound.
| Entry | Substrate Class | Example Substrate | Product Type | Potential Enantioselectivity (ee) |
| 1 | Aromatic Ketone | Acetophenone | Chiral Alcohol | High |
| 2 | Aliphatic Ketone | 2-Hexanone | Chiral Alcohol | Moderate to High |
| 3 | N-Boc Imine | N-Boc-benzylideneamine | Chiral Amine | High |
| 4 | α,β-Unsaturated Ester | Methyl Crotonate | Chiral Ester | Moderate |
| 5 | Substituted Styrene | α-Methylstyrene | Chiral Alkane | Moderate to High |
This table is illustrative and represents a potential research program for expanding the catalytic application of this compound.
This systematic exploration is crucial for identifying new industrial applications, from pharmaceutical synthesis to the production of fine chemicals and agrochemicals. mcgill.ca
Integration with Flow Chemistry and Process Intensification Methodologies
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in the chemical industry, offering enhanced safety, efficiency, and consistency. cetjournal.itd-nb.info Integrating the synthesis and application of this compound with flow chemistry and other process intensification techniques is a key area of future development. frontiersin.org
Flow chemistry utilizes microreactors or packed-bed systems to perform chemical reactions in a continuous stream. nih.govmdpi.com This approach offers superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions. cetjournal.itnih.gov For the synthesis of this compound or its use in catalysis, a flow process could lead to higher yields, improved selectivity, and a safer operational window by minimizing the accumulation of hazardous intermediates. nih.gov
Process intensification aims to develop dramatically smaller, cleaner, and more energy-efficient technologies. cetjournal.it This could involve designing multifunctional reactors that combine reaction and separation steps, or using alternative energy sources like microwaves or ultrasound to accelerate reactions. frontiersin.orgnih.gov The application of these principles would not only make the production of this compound more sustainable but also enable its use in more demanding, high-throughput catalytic applications.
Advanced Materials Science Applications Leveraging Inherent Chirality
The intrinsic "handedness" or chirality of this compound is a property that can be harnessed to create advanced materials with unique optical, electronic, and recognition properties. A promising research direction is the use of this and other chiral sulfur-containing molecules as monomers or building blocks for the synthesis of novel chiral polymers. nih.gov
Inspired by natural polymers like DNA and proteins, which derive their function from their precisely controlled chirality, scientists are developing synthetic chiral polymers for a range of applications. These include chiral stationary phases for separating enantiomers, scaffolds for asymmetric catalysts, and materials for chiroptical devices. nih.gov The incorporation of the sulfonic acid group can also impart desirable properties such as water solubility or polyelectrolyte behavior.
Recent breakthroughs have shown that enantiospecific reactions can produce high-molecular-weight polymers with chirality built directly into the polymer backbone. nih.gov This opens the door to creating tailor-made polymeric materials where the chirality of the this compound unit could be translated into macroscopic properties. For example, such polymers could self-assemble into helical structures, leading to materials that selectively interact with circularly polarized light, a property valuable for advanced optical systems and sensors. google.com
Bio-inspired Catalysis and Chemoenzymatic Approaches for Selective Transformations
Nature provides a vast inspiration for the design of highly selective and efficient catalysts. Bio-inspired catalysis seeks to mimic the principles of enzymes to perform complex chemical transformations. For this compound, this could involve its use in "biomimetic" reactions, such as transfer hydrogenations that model biological redox processes. mcgill.ca
A more direct synergy lies in chemoenzymatic synthesis, which combines the best of chemical and enzymatic catalysis. For instance, an enzyme could be used to generate a key chiral intermediate with perfect stereocontrol, which is then further transformed using this compound as a chemical catalyst. Conversely, this compound could be used to synthesize a non-natural substrate that is then fed into an enzymatic cascade.
Future research may focus on designing chemoenzymatic pathways for producing complex, high-value molecules like pharmaceuticals. This approach leverages the high selectivity of enzymes while using the versatility of chemical catalysts like this compound to perform transformations not found in nature.
Design of Multi-component Reactions and Cascade Processes Utilizing Chiral Principles
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of efficient and sustainable chemistry. nih.gov When guided by a chiral catalyst like this compound, these reactions can generate intricate, stereochemically-defined molecules in a single operation. Designing novel MCRs and cascade reactions (where multiple bond-forming events occur sequentially in one pot) is a major focus for the future. nih.govresearchgate.net
The principle is to use the chiral Brønsted acid to create a chiral environment that directs the formation of one enantiomer of the product over the other. This has been successfully demonstrated with related catalysts in the synthesis of complex nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. rsc.org Researchers are working to devise new MCRs that could be catalyzed by this compound to access novel molecular scaffolds. nih.govnih.gov
A hypothetical three-component reaction catalyzed by this compound is outlined below:
| Reactant A | Reactant B | Reactant C | Catalyst | Product |
| Aldehyde | Amine | Nucleophile | This compound | Chiral β-amino carbonyl compound |
This strategy significantly reduces the number of synthetic steps, solvent use, and waste generation compared to traditional linear syntheses, making it a highly attractive approach for modern organic synthesis. researchgate.net
Application of In-situ Characterization Techniques for Real-time Reaction Monitoring
Understanding precisely how a chiral reaction unfolds is critical for optimizing its outcome. A significant emerging trend is the use of advanced in-situ spectroscopic techniques to monitor these reactions in real time. Techniques that are sensitive to chirality, such as chiroptical spectroscopy, are particularly powerful. acs.org
Recent developments in methods like Vibrational Circular Dichroism (VCD) and time-variable chiroptical vibrational sum-frequency generation spectroscopy allow scientists to observe changes in molecular chirality as they happen. acs.orgnih.gov By applying these techniques to reactions catalyzed by or producing this compound, researchers can gain unprecedented insight into the reaction mechanism, identify transient intermediates, and precisely measure the formation of the desired enantiomer over time.
This real-time data is invaluable for rapidly optimizing reaction conditions (temperature, concentration, catalyst loading) to maximize yield and enantioselectivity. It moves the optimization process from a trial-and-error approach to a data-driven, rational design strategy, accelerating the development of new and improved asymmetric transformations. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
